molecular formula C8H7ClF2N4 B8221392 7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B8221392
M. Wt: 232.62 g/mol
InChI Key: VPYFEHOXUIAQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C8H7ClF2N4 and its molecular weight is 232.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structures and Intermolecular Interactions

Research has explored the crystal structures of various [1,2,4]triazolo[1,5-a]pyrimidine derivatives, highlighting the significance of intermolecular interactions such as hydrogen bonds and π···π interactions. These studies provide insights into the molecular arrangement influenced by different acceptor atoms and the impact of substituents on supramolecular assemblies (Boechat et al., 2014).

Synthetic Versatility and Chemical Stability

The synthesis and structural analysis of bromo and chloro [1,2,4]triazolo[4,3-c]pyrimidines reveal their potential as versatile synthetic intermediates. The stability of these compounds and their susceptibility to ring isomerization are key factors in their application in chemical synthesis (Tang et al., 2014).

Development of Biologically Active Compounds

Efficient synthetic procedures have been developed for [1,2,4]triazolo[1,5-a]pyrimidines, leading to compounds with potential biological activity. This includes the identification of compounds with inhibitory effects on influenza virus RNA polymerase (Massari et al., 2017).

Antitumor Activity

Studies on substituted triazolo[4,3-a]pyrimidines with an incorporated thiazolidinone moiety have demonstrated inhibitory effects on the growth of various cancer cell lines. This highlights the potential of these compounds in cancer treatment (Hafez & El-Gazzar, 2009).

Antibacterial Activity

Research on pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring has shown antibacterial activity against both Gram-positive and Gram-negative microbial strains. This suggests their potential in developing new antibacterial agents (Lahmidi et al., 2019).

properties

IUPAC Name

7-chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2N4/c1-4-3-5(9)15-7(12-4)13-6(14-15)8(2,10)11/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYFEHOXUIAQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)Cl)C(C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This intermediate was synthesized by suspending Intermediate 2 in phosphorus oxychloride (ALDRICH, 21.98 ml, 236 mmol) was heating the mixture under reflux for 2 h, the starting material dissolved meanwhile. An aliquot of the reaction was partitioned between NaCO3 10% aq. (1 mL) and DCM (1 mL) and the organic phase was checked by TLC (Hexane/AcOEt 6/4) showing the reaction was complete. The reaction mixture was slowly added to a mixture of water and ice. The solution was neutralized with 10% aq. Na2CO3 (800 mL approx.) and product was extracted with DCM (250 mL). The aqueous layer was further extracted with DCM (2×150 mL) and the combined organic layers were washed with water (200 mL), then with brine (200 mL) and dried over MgSO4. Solvent was removed under reduced pressure. The crude product was purified (silica gel column, eluting with Hexane/AcOEt mixtures from 100:0 to 50:50%) and Intermediate 3 was obtained as a white solid.
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.98 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.